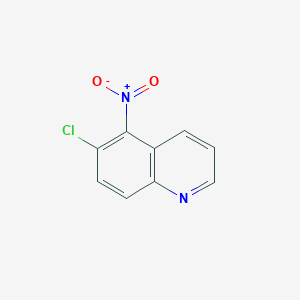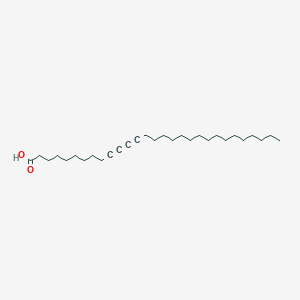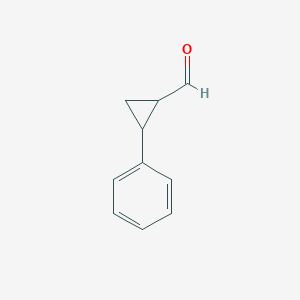
2-Phenylcyclopropane-1-carbaldehyde
Descripción general
Descripción
2-Phenylcyclopropane-1-carbaldehyde is a chemical compound with the CAS Number: 67074-44-6 . It has a molecular weight of 146.19 and is a solid in physical form . The IUPAC name for this compound is 2-phenylcyclopropanecarbaldehyde .
Molecular Structure Analysis
The InChI code for 2-Phenylcyclopropane-1-carbaldehyde is 1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
2-Phenylcyclopropane-1-carbaldehyde is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.Aplicaciones Científicas De Investigación
Addition to Tetramesityldigermene
Research by Samuel and Baines (2003) studied the reaction of carbonyl compounds, including 2-Phenylcyclopropane-1-carbaldehyde, with tetramesityldigermene. They found that this reaction produces two diastereomers of a formal [2+2] cycloadduct, indicating a zwitterionic intermediate mechanism in the addition process to digermenes (Samuel & Baines, 2003).
Synthesis of Quinoline Ring Systems
A 2018 review by Hamama et al. covered the synthesis of quinoline ring systems and reactions, where 2-Phenylcyclopropane-1-carbaldehyde and related analogs play a significant role in constructing fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018).
Prins-Type Cyclization
Kumar, Dey, and Banerjee (2018) reported a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes. This process is significant for the stereoselective construction of strained hexahydrooxonines and bicyclized products, demonstrating the versatility of cyclopropane carbaldehydes in organic synthesis (Kumar, Dey, & Banerjee, 2018).
Photoreduction Studies
Research conducted by Funke and Cerfontain in 1976 explored the photochemistry of cyclopropane-carbaldehyde, revealing intricate details about the primary chemical processes and product formation upon irradiation, which is crucial for understanding the photochemical behavior of such compounds (Funke & Cerfontain, 1976).
Synthesis of Bioactive Compounds
Alcaide and Almendros (2001, 2002) discussed the use of 4-oxoazetidine-2-carbaldehydes in the synthesis of a wide range of substances of biological interest. Their dual reactivity has been utilized in diastereoselective processes for preparing α-amino acids, β-amino acids, amino sugars, and complex natural products (Alcaide & Almendros, 2001, 2002).
Cycloisomerization to Indole Carbaldehydes
Kothandaraman et al. (2011) reported a gold(I)-catalyzed cycloisomerization of specific alcohols to form 1H-indole-2-carbaldehydes. This process exemplifies the role of catalysis in transforming cyclopropane carbaldehydes into valuable products (Kothandaraman et al., 2011).
Propiedades
IUPAC Name |
2-phenylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRXMZXDBSURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400311 | |
| Record name | 2-phenylcyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclopropane-1-carbaldehyde | |
CAS RN |
67074-44-6 | |
| Record name | 2-phenylcyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![C-Methylcalix[4]resorcinarene](/img/structure/B1364864.png)
![2-[[[4-(4-Ethoxyanilino)-4-oxobutanoyl]amino]carbamoyl]benzoic acid](/img/structure/B1364866.png)
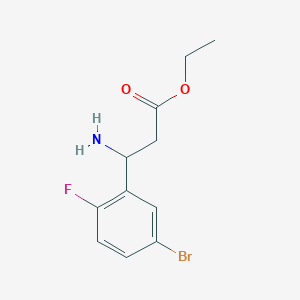
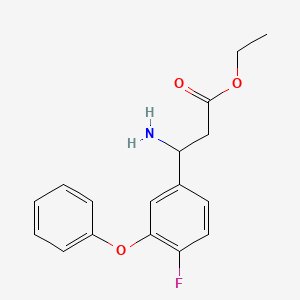
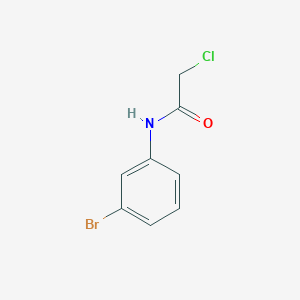
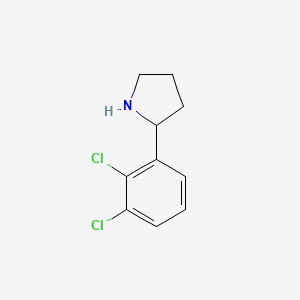
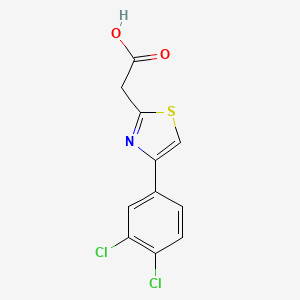
![2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B1364890.png)
![1-[(5-methylthiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364892.png)
![2-[(4-Carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364896.png)
![2-[[[2-(2-Bromo-4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364897.png)

